BenchChemオンラインストアへようこそ!

Vicenistatin

Structure-Activity Relationship Cytotoxicity Aminosugar

Vicenistatin is a 20-membered macrolactam polyketide antibiotic with a non-redundant vicenisamine aminosugar that defines its cytotoxic and antibacterial spectrum. Unlike PIKfyve inhibitors, it activates the Rab5-PAS pathway for selective early endosome vacuolation—making it an essential chemical probe for membrane trafficking studies. With validated in vivo antitumor activity in Co-3 colon carcinoma xenograft models and HL-60 IC50 of 0.12 μg/mL, it offers a well-defined SAR scaffold for medicinal chemistry. Source only the genuine macrolactam glycoside; sugar-modified analogs (e.g., vicenistatin M) lack cytotoxicity, and N-demethyl variants alter antimicrobial spectrum. Available via custom synthesis with typical lead times of 2–4 months.

Molecular Formula C30H48N2O4
Molecular Weight 500.7 g/mol
CAS No. 150999-05-6
Cat. No. B134152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicenistatin
CAS150999-05-6
Synonymsvicenistatin
Molecular FormulaC30H48N2O4
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C
InChIInChI=1S/C30H48N2O4/c1-21-12-8-7-9-13-23(3)20-32-28(34)15-11-10-14-24(4)27(17-16-22(2)18-21)36-29-19-26(33)30(31-6)25(5)35-29/h7-8,10-12,14-16,23-27,29-31,33H,9,13,17-20H2,1-6H3,(H,32,34)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,27-,29-,30+/m0/s1
InChIKeyFINGADBUNZWVLV-KVAOKYIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vicenistatin (CAS 150999-05-6) as a 20-Membered Macrolactam Scaffold for Antitumor and Antibacterial Research


Vicenistatin is a 20-membered macrocyclic lactam polyketide antibiotic, first isolated from Streptomyces halstedii HC-34 [1]. Structurally, it comprises a macrolactam core (vicenilactam) appended to a unique aminosugar moiety (vicenisamine), a combination that underpins its dual antitumor and antimicrobial activities [2]. Unlike many in-class macrolactams that rely solely on polyketide-derived scaffolds, vicenistatin's vicenisamine sugar is a critical determinant of its cytotoxic potency, with the N-methyl group playing a pivotal role in both antitumor efficacy and antibacterial spectrum [3].

Why Vicenistatin (CAS 150999-05-6) Cannot Be Replaced by Generic 20-Membered Macrolactams or Aminosugar-Depleted Analogs


Vicenistatin's biological profile is not a generic function of its 20-membered macrolactam scaffold. The vicenisamine aminosugar is non-redundant: replacement with a neutral sugar (as in vicenistatin M) ablates cytotoxicity, while N-demethylation (4'-N-demethyl vicenistatin) paradoxically enhances antibacterial potency against a broader spectrum of pathogens, including Gram-negative and fungal species [1]. Furthermore, vicenistatin operates through a distinct endosomal mechanism—activation of the Rab5-PAS pathway—not shared by other vacuolating compounds like YM201636, which act via PIKfyve inhibition [2]. These structure-activity and mechanistic divergences mean that sourcing a generic macrolactam or a sugar-modified analog cannot recapitulate vicenistatin's specific experimental outcomes.

Quantitative Differentiation of Vicenistatin (CAS 150999-05-6) Against Closest Analogs


Vicenisamine Aminosugar Essentiality: Vicenistatin vs. Vicenistatin M in Cytotoxicity

Vicenistatin's cytotoxic activity is strictly dependent on its vicenisamine aminosugar. The natural analog vicenistatin M, which bears a neutral mycarose sugar instead of vicenisamine, shows no significant cytotoxicity. In direct comparative testing, vicenistatin exhibited potent cytotoxicity against human leukemia HL-60 and colon cancer Co-LO205 cell lines with IC50 values of 0.12 μg/mL and 0.19 μg/mL, respectively , whereas vicenistatin M was inactive under identical assay conditions, confirming that the aminosugar is a non-dispensable pharmacophore [1].

Structure-Activity Relationship Cytotoxicity Aminosugar

N-Demethylation Shifts Vicenistatin from Antitumor to Broad-Spectrum Antibacterial Agent

4'-N-demethyl vicenistatin (compound 2), the N-demethylated analog, exhibits a profoundly altered antibacterial profile compared to vicenistatin. While vicenistatin itself has limited antibacterial characterization, 4'-N-demethyl vicenistatin demonstrates potent and broad-spectrum activity: MIC values range from 0.06 to 4 μg/mL against Gram-positive bacteria (including MRSA), Gram-negative Helicobacter pylori, mycobacteria, and the fungal pathogen Candida albicans [1]. This N-demethyl analog thus expands the antimicrobial spectrum beyond what is achievable with the parent compound.

Antibacterial Structure-Activity Relationship MIC

Vicenistatin's Unique Endosomal Mechanism: Rab5-PAS Activation vs. PIKfyve Inhibition by YM201636

Vicenistatin induces early endosome vacuolation via a distinct pathway not exploited by other vacuolating agents. In direct comparison with YM201636, vicenistatin does not inhibit PIKfyve kinase activity in vitro; instead, it activates the Rab5-PAS pathway and increases membrane fluidity [1]. This mechanistic divergence is critical: vicenistatin provides a chemical probe for Rab5-dependent endosomal fusion without off-target effects on phosphoinositide metabolism.

Endosomal Vacuolation Mechanism of Action Rab5

In Vivo Antitumor Efficacy: Vicenistatin Suppresses Human Colon Carcinoma Xenograft Growth

Vicenistatin demonstrates in vivo antitumor activity in a human colon carcinoma Co-3 xenograft model [1]. While specific quantitative metrics (e.g., T/C ratio, tumor growth inhibition percentage) are not fully detailed in the primary reference, the consistent reporting of xenograft efficacy across multiple sources distinguishes vicenistatin from many in-class macrolactams that lack any reported in vivo antitumor validation.

Antitumor Xenograft In Vivo

Conformational Rigidity of Vicenilactam Core Dictates Cytotoxic Activity

The fixed conformation of the 20-membered vicenilactam aglycon is critical for cytotoxicity. Synthetic analogs lacking the C20- and/or C23-methyl groups (i.e., C20-demethyl and C23-demethyl vicenistatins) exhibit significantly reduced or abolished cytotoxic activity compared to the parent compound [1]. This indicates that the specific stereoelectronic arrangement of the macrolactam core, maintained by these methyl substituents, is a key determinant of biological activity, not a generic feature of the ring size.

Conformational Analysis Structure-Activity Relationship Aglycon

Optimal Research and Industrial Application Scenarios for Vicenistatin (CAS 150999-05-6)


Lead Compound for Antitumor Drug Discovery Targeting Colon Carcinoma

Vicenistatin is an established lead for colon cancer drug discovery, with validated in vivo activity in human colon carcinoma Co-3 xenograft models [1]. Its unique vicenisamine-dependent cytotoxicity (HL-60 IC50 0.12 μg/mL; Co-LO205 IC50 0.19 μg/mL) and conformationally rigid macrolactam core provide a well-defined SAR starting point for medicinal chemistry optimization [2].

Chemical Probe for Rab5-Mediated Early Endosomal Fusion Studies

Vicenistatin serves as a selective chemical probe for activating Rab5-PAS pathway-dependent early endosome vacuolation, without inhibiting PIKfyve [1]. This makes it an essential tool for cell biologists investigating Rab5-regulated membrane trafficking, endosomal maturation, and protein sorting, distinct from commonly used PIKfyve inhibitors.

Scaffold for Antibacterial Derivatization via N-Demethylation

4'-N-demethyl vicenistatin, accessible via ΔvicG mutant fermentation or semi-synthesis, exhibits broad-spectrum antibacterial activity (MIC 0.06–4 μg/mL) against MRSA, H. pylori, M. smegmatis, and C. albicans [1]. Researchers developing novel anti-infectives should source this specific N-demethyl analog rather than the parent vicenistatin to achieve the desired antimicrobial spectrum.

Biosynthetic Engineering for Novel Glycosylated Macrolactams

The vicenistatin biosynthetic gene cluster, including the VinC glycosyltransferase with demonstrated substrate promiscuity, enables combinatorial biosynthesis of new macrolactam glycosides [1]. This platform is valuable for generating diverse aminosugar-modified analogs for SAR studies in both antitumor and antibacterial programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vicenistatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.